REACTION_CXSMILES
|
C(O)(=O)C1C=CC=CC=1.N1(C(=O)C2N(C)C=NC=2N(C)C1=O)C.[C@@H:24]1([O:55]P(O)(O)=O)[C@@H:29]([O:30]P(O)(O)=O)[C@H:28]([O:35]P(O)(O)=O)[C@@H:27]([O:40]P(O)(O)=O)[C@@H:26]([O:45]P(O)(O)=O)[C@H:25]1[O:50]P(O)(O)=O.[C@H](O)([C@H](O)C(O)=O)[C@H](O)[C@@H](O)C(O)=O>>[O:55]=[C:24]1[O:40][C@H:27]([C@H:28]([CH2:29][OH:30])[OH:35])[C:26]([OH:45])=[C:25]1[OH:50] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.N1(C)C(=O)N(C)C=2N=CN(C)C2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |